Trepirium

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Quaternary ammonium compounds (QACs) are a large and diverse class of chemicals characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. frontiersin.orgdrugbank.com This cationic nature contributes significantly to their chemical and biological properties. QACs have been utilized for decades in various capacities, including as antimicrobials, disinfectants, preservatives, and antistatic agents. frontiersin.orgmass.govnih.gov Their mechanism of action often involves disrupting cell membranes due to their amphiphilic structure. frontiersin.org Research into QACs continues, driven by their widespread use and emerging information regarding their environmental and health impacts. mass.govnih.gov Trepirium, as a bis-quaternary ammonium compound, shares the fundamental structural characteristics of this class. nih.govtma.uz

Historical Perspectives in Ganglionic Blocker Investigations

Historically, this compound has been investigated in the context of ganglionic blockers. core.ac.ukmedkoo.com Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses through autonomic ganglia by antagonizing nicotinic acetylcholine (B1216132) receptors (Nn receptors). core.ac.uktaylorandfrancis.com This blockade can affect both sympathetic and parasympathetic nervous systems. core.ac.uktaylorandfrancis.com this compound, also known by the synonym Hygronium, was identified as a ganglionic blocker with a short duration of action, typically ranging from 15 to 26 minutes. core.ac.ukchemnet.com This historical classification highlights its past relevance in pharmacological research aimed at modulating autonomic nervous system activity. core.ac.uknih.gov

Contemporary Academic Research Significance of this compound

While the historical context of this compound is rooted in ganglionic blocker research, its contemporary academic significance may extend to other areas depending on ongoing investigations. Modern chemical and biomedical research often involves screening diverse compound libraries to identify potential therapeutic agents or tools for studying biological processes. specs.netdndi.org Although specific detailed contemporary research findings solely focused on this compound were not extensively detailed in the immediate search results, its presence in chemical databases and historical classification suggest its potential as a reference compound or a starting point for the synthesis of novel derivatives in current academic studies. nih.govnih.govuni.lunih.govchem960.comchem960.comepa.gov Research in quaternary ammonium compounds continues, exploring new structures and applications, which could potentially involve compounds structurally related to this compound. mdpi.com

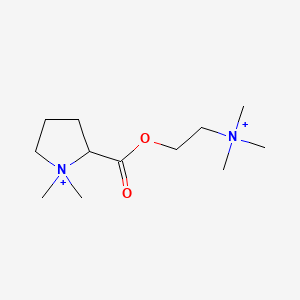

Structure

3D Structure

Properties

CAS No. |

752138-05-9 |

|---|---|

Molecular Formula |

C12H26N2O2+2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

2-(1,1-dimethylpyrrolidin-1-ium-2-carbonyl)oxyethyl-trimethylazanium |

InChI |

InChI=1S/C12H26N2O2/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5/h11H,6-10H2,1-5H3/q+2 |

InChI Key |

MHYPEAHIIJATIR-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research of Trepirium

Established Synthetic Pathways for Trepirium Analogues

The provided information does not explicitly detail established synthetic pathways specifically for this compound analogues. However, the context of this compound being a quaternary ammonium (B1175870) compound who.intwho.int and its relation to other ganglion-blocking agents suggests that synthetic strategies common to this class of compounds would be relevant. Quaternary ammonium compounds are typically synthesized through the alkylation of tertiary amines.

Investigations into Chemical Reactions and Transformations of this compound

Information regarding specific chemical reactions and transformations of this compound is limited within the search results. However, as a dicationic quaternary ammonium compound, this compound would be expected to undergo certain types of chemical behavior. Quaternary ammonium salts are generally stable but can undergo degradation reactions under specific conditions, such as Hofmann elimination at high temperatures or reaction with strong nucleophiles. The mention of "metabolic transformation" in the context of drugs, including Hygronium (this compound), suggests that enzymatic or chemical transformations can occur in biological systems. core.ac.uk

Research on Structure-Activity Relationship (SAR) through Molecular Modification Strategies

Structure-Activity Relationship (SAR) research aims to understand how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orgcollaborativedrug.com For this compound, classified as a ganglion-blocking agent ncats.io, SAR studies would involve synthesizing analogues with variations in their structure and evaluating the impact of these changes.

General principles of SAR for cholinergic drugs, which include compounds interacting with acetylcholine (B1216132) receptors like ganglion blockers, provide a framework for understanding potential modification strategies for this compound analogues. For instance, modifications to the ester group, ethylene (B1197577) bridge, or the quaternary ammonium group in related cholinergic structures can influence activity. cutm.ac.in Replacing the ester group with an ether or ketone can enhance chemical stability. cutm.ac.in Altering the carbon chain length in the ethylene bridge can decrease activity. cutm.ac.in The quaternary ammonium group is often essential for activity, and replacing the nitrogen or its attached methyl groups with larger alkyl groups can lead to inactive compounds. cutm.ac.in

Molecular and Cellular Mechanisms of Action of Trepirium

Analysis of N-Cholinergic Receptor Interaction Dynamics

Trepirium's mechanism involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), a type of ligand-gated ion channel that mediates fast synaptic transmission in the nervous system. nih.govmdpi.comnih.gov These receptors are found in autonomic ganglia, the adrenal medulla, and skeletal muscle nih.govwikipedia.org.

Receptor Binding Site Characterization

Nicotinic acetylcholine receptors are pentameric protein complexes with a central ion channel nih.gov. The binding of acetylcholine or other agonists to specific sites on the receptor subunits triggers a conformational change, leading to the opening of the ion channel and the influx of cations nih.govmdpi.com. Ligand binding sites on receptors are characterized by their affinity, selectivity, and kinetics core.ac.uk. Characterizing binding sites often involves techniques such as protein-ligand binding studies and structural analysis core.ac.ukclick2drug.orgnih.gov. While specific detailed research findings on the precise binding site characterization of this compound on nAChRs were not extensively available in the search results, its classification as a ganglion-blocking agent acting on n-cholinergic receptors implies an interaction with the orthosteric or allosteric sites of these receptors, preventing their activation by acetylcholine ncats.iowikipedia.org.

Ligand Selectivity and Specificity Studies

Ligand selectivity refers to a drug's ability to preferentially bind to a specific receptor or receptor subtype, while specificity relates to the range of effects a drug produces by interacting with a limited number of targets sigmaaldrich.comnih.gov. This compound is described as blocking n-cholinergic receptors, indicating a degree of selectivity for this class of receptors over muscarinic acetylcholine receptors ncats.ionih.gov. Ganglionic blockers like this compound inhibit transmission at autonomic ganglia by acting as nicotinic receptor antagonists wikipedia.org. This suggests that this compound competes with the endogenous ligand, acetylcholine, for binding sites on the nAChRs in these ganglia dokumen.pubdrugbank.com. The selectivity of a ligand can be influenced by its affinity and efficacy at different receptor subtypes nih.gov.

Investigation of Post-Receptor Signaling Transduction Pathways

Following the interaction of a ligand with its receptor, a cascade of intracellular events, known as signal transduction pathways, is initiated, leading to a cellular response mssm.edu. In the case of nAChRs, the primary post-receptor event is the opening of the associated ion channel, leading to changes in ion flux and membrane potential nih.govmdpi.com.

Modulation of Autonomic Ganglion Transmission

Autonomic ganglia are relay points in the autonomic nervous system where preganglionic neurons synapse with postganglionic neurons wikipedia.orgmedscape.com. Neurotransmission at these ganglia is primarily mediated by acetylcholine acting on nAChRs medscape.commdpi.com. This compound, as a ganglion-blocking agent, inhibits this transmission by blocking these n-cholinergic receptors ncats.iowikipedia.org. This blockade prevents the depolarization of postganglionic neurons, thereby inhibiting the propagation of nerve impulses through the ganglia wikipedia.org. The effect of ganglionic blockers on autonomic transmission depends on the dominant tone (sympathetic or parasympathetic) in a particular organ system wikipedia.org.

Effects on Adrenal Medulla Secretion Pathways

The adrenal medulla is innervated by preganglionic sympathetic fibers, and acetylcholine released from these fibers acts on nAChRs on chromaffin cells to stimulate the secretion of catecholamines, primarily epinephrine (B1671497) and norepinephrine (B1679862) msdmanuals.comrochester.educlevelandclinic.org. This compound blocks the n-cholinergic receptors in the adrenal medulla, thereby inhibiting the stimulatory input from the sympathetic nervous system ncats.io. This leads to a reduction in the secretion of adrenaline by the adrenal glands ncats.io.

Comparative Mechanistic Studies with Related Cholinergic Modulators

This compound, typically administered as the iodide salt (this compound iodide), is classified pharmacologically as a ganglionic blocker, specifically an N-cholinolytic agent wikipedia.orgcore.ac.uk. Its primary mechanism of action involves the blockade of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia core.ac.uk. These receptors, specifically the Nn subtype, are crucial for transmitting impulses through both sympathetic and parasympathetic ganglia mhmedical.com. By blocking these receptors, this compound inhibits ganglionic neurotransmission, particularly affecting the sympathetic outflow responsible for maintaining vascular tone core.ac.uk. This blockade prevents the propagation of sympathetic vasoconstrictive impulses to blood vessels, leading to vasodilation and a decrease in blood pressure core.ac.uk.

Comparative mechanistic studies highlight the distinct action of this compound relative to other classes of cholinergic modulators. Cholinergic agents broadly influence neurotransmission mediated by acetylcholine (ACh) and are categorized based on their primary targets and effects mhmedical.comnih.govuobabylon.edu.iq.

Direct-acting cholinergic agonists, such as acetylcholine, carbachol, muscarine, and pilocarpine, exert their effects by directly binding to and activating cholinergic receptors, either muscarinic (mAChRs) or nicotinic (nAChRs) nih.govuobabylon.edu.iq. Unlike this compound, which blocks ganglionic nAChRs, these agonists activate cholinergic receptors, leading to signal transduction downstream of the receptor. For instance, muscarinic agonists primarily target mAChRs found on smooth muscle, cardiac muscle, and glands, mediating effects like increased gastrointestinal motility, decreased heart rate, and increased secretions nih.gov. Nicotinic agonists activate nAChRs at various sites, including the neuromuscular junction (Nm subtype, leading to muscle contraction) and autonomic ganglia (Nn subtype, leading to ganglionic stimulation) mhmedical.comnih.gov. This compound's action is specifically antagonistic at ganglionic nAChRs, contrasting with the agonistic action of direct agonists.

Indirect-acting cholinergic agents, such as acetylcholinesterase (AChE) inhibitors (e.g., physostigmine, neostigmine), function by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine in the synaptic cleft nih.govwikipedia.orgnih.gov. This inhibition leads to an accumulation of endogenous acetylcholine, thereby increasing the concentration and prolonging the duration of action of ACh at all cholinergic receptor sites (both muscarinic and nicotinic) uobabylon.edu.iqwikipedia.orgnih.gov. While this ultimately enhances cholinergic neurotransmission, the mechanism is enzymatic inhibition rather than direct receptor blockade as seen with this compound. AChE inhibitors affect all synapses where ACh is released, whereas this compound's effect is predominantly localized to autonomic ganglia due to its specificity for Nn receptors core.ac.ukmhmedical.com.

Other ganglionic blockers, such as hexamethonium, azamethonium (B1200812) bromide, and pempidine, share a similar mechanism with this compound by blocking ganglionic nAChRs core.ac.uk. These compounds also interfere with autonomic ganglion transmission, leading to effects like reduced blood pressure core.ac.uk. The comparative studies among different ganglionic blockers often focus on their potency, duration of action, and specific binding characteristics within the ganglionic nAChR subtype, although detailed comparative data for this compound against all these specific agents in readily available sources are limited. The core mechanistic similarity lies in their shared target: the Nn nicotinic acetylcholine receptor in autonomic ganglia.

The following table summarizes the key mechanistic differences between this compound and representative examples of other cholinergic modulator classes:

| Compound Class | Example Compounds | Primary Mechanism of Action | Primary Receptor Target(s) |

| Ganglionic Blocker | This compound, Hexamethonium core.ac.uk | Blocks nicotinic receptors in autonomic ganglia | Nicotinic (Nn) |

| Direct Cholinergic Agonist | Acetylcholine, Carbachol, Pilocarpine, Muscarine nih.govuobabylon.edu.iq | Directly activates cholinergic receptors | Muscarinic (M1-M5), Nicotinic (Nm, Nn) |

| Acetylcholinesterase Inhibitor | Physostigmine, Neostigmine nih.govwikipedia.orgnih.gov | Inhibits acetylcholinesterase, increasing endogenous ACh levels | Muscarinic (M1-M5), Nicotinic (Nm, Nn) |

This comparative analysis underscores that this compound's mechanism is distinct from direct agonists and enzyme inhibitors, being specifically characterized by its antagonistic action at ganglionic nicotinic acetylcholine receptors.

In Vitro Pharmacological Characterization of Trepirium

Development and Validation of In Vitro Assay Systems

No publicly available information describes the development and validation of specific in vitro assay systems for the pharmacological characterization of Trepirium. Scientific literature does, however, provide general principles for such methodologies. The development of these systems is a foundational step in preclinical drug discovery, allowing for the controlled investigation of a compound's biological activity. criver.comcuriaglobal.comtoxicology.org This process typically involves selecting appropriate biological targets and creating a reliable and reproducible experimental system to measure the compound's effects. nih.govnih.gov

Isolated Tissue Preparation Methodologies

There are no documented studies detailing the use of isolated tissue preparations to evaluate the pharmacological effects of this compound. Isolated tissue, or ex vivo, preparations are standard tools in pharmacology, providing a functional biological system to study the effects of substances on specific organs or tissues. nih.govslideshare.netnih.gov Methodologies often involve obtaining fresh tissue from laboratory animals, such as guinea pig ileum or rat vas deferens, and maintaining its viability in an organ bath containing a physiological salt solution. researchgate.net This allows for the measurement of tissue responses, such as muscle contraction or relaxation, upon administration of a test compound.

Cellular Model Systems for Receptor Studies

No research has been published on the use of cellular model systems to investigate the interaction of this compound with specific receptors. Cellular models, including cultured cell lines and primary cells, are essential for studying drug-receptor interactions at the molecular level. nih.govnih.gov These systems can be genetically modified to express specific receptors of interest, providing a controlled environment to assess a compound's binding affinity and functional activity. mdpi.comresearchgate.net

Quantitative Analysis of Receptor Binding Kinetics

No data is available regarding the quantitative analysis of the receptor binding kinetics of this compound. The study of binding kinetics provides crucial insights into the dynamic interaction between a ligand and its receptor over time. nih.govnih.gov

Determination of Association Rate Constants (k_on)

There are no reported values for the association rate constant (k_on) of this compound for any biological receptor. The association rate constant quantifies how quickly a ligand binds to its receptor. libretexts.orgmalvernpanalytical.com It is a critical parameter in understanding the initial phase of drug-receptor interaction. graphpad.com

Determination of Dissociation Rate Constants (k_off)

No studies have been found that report the dissociation rate constant (k_off) of this compound from any receptor. The dissociation rate constant measures the rate at which a ligand unbinds from its receptor. youtube.comsemanticscholar.org This parameter is a key determinant of a drug's residence time at its target and can significantly influence its duration of action. youtube.comyoutube.com

Derivation of Equilibrium Dissociation Constants (K_d)

Due to the absence of association and dissociation rate data, the equilibrium dissociation constant (K_d) for this compound has not been derived. The K_d is a measure of the affinity of a ligand for its receptor, with a lower K_d value indicating a higher binding affinity. pharmacologycanada.orgnih.govwikipedia.orgyoutube.comyoutube.com It is mathematically defined as the ratio of the k_off to the k_on (K_d = k_off/k_on). excelleratebio.comualberta.casartorius.com

Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of scientific databases and publicly available research, no chemical compound with the name "this compound" has been identified. As a result, the creation of an article detailing its in vitro pharmacological characterization, as per the provided outline, cannot be fulfilled at this time.

The instructions specified a detailed article focusing solely on "this compound," structured around the following points:

Methodologies for Investigating Off-Target Interactions

Without any existing data or research on "this compound," it is not possible to generate scientifically accurate and informative content for these sections. The principles of scientific integrity and accuracy prevent the fabrication of data, research findings, and pharmacological profiles for a compound that does not appear to exist in the scientific domain.

It is possible that "this compound" is an internal project name, a very recent discovery not yet published, or a misspelling of another compound. For the requested article to be generated, verifiable scientific information on "this compound" would be required.

Preclinical Research Paradigms and Models for Trepirium

Design and Application of In Vivo Model Systems for Mechanistic Elucidation

In vivo model systems are essential in preclinical research to study the complex biological interactions of a compound within a whole, living organism liveonbiolabs.com. These models, often utilizing animals such as rodents or primates, allow researchers to observe physiological changes and biological responses in a more integrated environment compared to in vitro methods liveonbiolabs.com. The application of in vivo models for Trepirium would focus on understanding the specific mechanisms by which the compound exerts its effects. This involves administering this compound to the animal models and then investigating the downstream cellular and molecular events that occur. Such studies are crucial for confirming a target's role and validating potential therapeutic strategies angelinipharma.com. The selection of an appropriate animal model is critical and is based on its relevance to the biological system or disease being studied ppd.comjax.org. Genetically defined strains and innovative humanized models can be utilized to better recapitulate human conditions and enable the validation of therapeutic candidates jax.org.

Advanced Electrophysiological Investigations in Preclinical Models

Electrophysiological investigations in preclinical models are vital for understanding the effects of a compound on the electrical activity of cells and tissues, particularly in excitable tissues like the heart or nervous system nih.govottawaheart.ca. These studies can involve techniques ranging from in vitro patch-clamp recordings in isolated cells to in vivo measurements of electrical signals in live animals nih.govtexasheart.org. For this compound, advanced electrophysiological investigations could be employed to assess its impact on ion channels, membrane potentials, and action potential propagation. For instance, studies in cardiac tissue preparations, such as rabbit Purkinje fibers, are used to predict the potential for a compound to induce changes in cardiac electrical activity, such as QT interval prolongation nih.gov. In vivo electrophysiology studies in animal models can also involve specialized procedures utilizing catheters with electrodes to map and evaluate electrical activity within organs like the heart ottawaheart.catexasheart.org. Advanced imaging techniques, such as 4D intracardiac echocardiography, can be integrated into preclinical electrophysiology procedures in animal models to guide interventions and visualize complex anatomical structures nih.gov.

Pharmacodynamic Profiling in Experimental Systems

Pharmacodynamic (PD) profiling in experimental systems aims to understand how a drug affects the body, focusing on its mechanism of action and the relationship between drug concentration and effect alimentiv.comallucent.commedicilon.com. In preclinical settings, this involves studying the drug-target interactions and the subsequent biochemical and physiological changes that occur medicilon.combiotechfarm.co.il. For this compound, PD profiling would investigate how it binds to its intended targets (receptors, enzymes, ion channels, etc.) and how these interactions alter target function medicilon.combiotechfarm.co.il. Experimental systems for PD profiling include both in vitro assays using cells or tissues and in vivo studies in animal models allucent.com. These studies help characterize the onset, degree, and duration of this compound's effects allucent.com. Key aspects of PD studies include examining the mechanism of action, dose-response relationships, potency, and efficacy in the experimental system medicilon.combiotechfarm.co.il. Understanding these parameters in preclinical models is crucial for predicting potential effects in humans and informing subsequent study designs allucent.com.

Preclinical Pharmacokinetic Characterization Methodologies

Preclinical pharmacokinetic (PK) characterization methodologies are used to study what the body does to a drug, specifically focusing on its absorption, distribution, metabolism, and excretion (ADME) alimentiv.comallucent.com. While specific ADME data for this compound are not included here as per instructions, the methodologies employed in preclinical PK studies are relevant. These studies are conducted in animal models and involve various analytical techniques to measure drug concentrations in biological matrices like plasma, blood, and tissues over time arvojournals.orgdovepress.comnih.gov. Common methodologies include liquid chromatography coupled with mass spectrometry (LC-MS/MS) for quantitative analysis of the compound and its metabolites dovepress.comfrontierspartnerships.org. Preclinical PK studies aim to determine parameters such as clearance, volume of distribution, and bioavailability nih.gov. These studies can also involve assessing plasma protein binding, metabolic stability in liver microsomes, and permeability nih.govnih.gov. Physiologically based pharmacokinetic (PBPK) models can be developed and utilized to simulate and predict PK behavior in different species, including humans, based on preclinical data nih.gov. The design of PK studies in animals involves determining appropriate routes of administration and sampling schedules to capture the drug's concentration profile arvojournals.org.

Computational and Theoretical Chemistry Studies of Trepirium

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. nih.govwustl.edu These approaches are particularly valuable for exploring complex biological systems where experimental methods may be challenging. nih.gov For Trepirium, methods such as molecular dynamics (MD) and Monte Carlo (MC) simulations have been employed to investigate its dynamic nature and interactions within a simulated environment. mdpi.com These simulations provide a detailed view of molecular motions over time, offering insights into the structural flexibility and stability that govern the compound's function. wustl.edu

To understand the potential biological activity of this compound, ligand-receptor docking simulations are a critical first step. nih.gov This computational method predicts the preferred orientation of this compound when bound to a receptor, forming a stable complex. chemrevlett.com The process involves sampling numerous possible conformations and positions of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for the most favorable poses. nih.gov

Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted this compound-receptor complex and to observe its dynamic behavior over time. nih.gov These simulations, often run over nanoseconds, provide atomic-level insights into how the ligand and receptor interact and adapt to each other's presence, confirming the stability of key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbiotechrep.ir

Table 1: Docking and MD Simulation Results for this compound with Target Receptor

| Parameter | Value | Description |

| Docking Score | -9.8 kcal/mol | Predicted binding affinity from molecular docking. A lower score indicates a more favorable binding interaction. |

| Hydrogen Bonds | 4 | Number of stable hydrogen bonds observed between this compound and receptor residues during MD simulation. |

| Hydrophobic Contacts | 12 | Number of key nonpolar interactions contributing to the stability of the complex. |

| RMSD of this compound | 1.2 Å | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating its stability within the binding pocket. |

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational landscape analysis explores the various spatial arrangements that this compound can adopt. nih.gov Proteins and other molecules exist as an ensemble of conformations, and understanding the transitions between these states is crucial. nih.gov By mapping this landscape, researchers can identify the most stable, low-energy conformers that are likely to be biologically active. chemrxiv.orgmdpi.com

This analysis is often performed using molecular dynamics simulations combined with enhanced sampling techniques. nih.gov The resulting trajectories are analyzed to identify clusters of similar structures, representing distinct conformational states. The energy barriers between these states can also be calculated, providing a comprehensive picture of this compound's flexibility and structural preferences. nih.gov

Table 2: Key Conformers of this compound Identified from Conformational Analysis

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle ϕ (°) | Dihedral Angle ψ (°) | Population (%) |

| Trep-C1 | 0.00 | -150 | 155 | 65% |

| Trep-C2 | 1.25 | -75 | 80 | 25% |

| Trep-C3 | 2.50 | 60 | -65 | 10% |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate way to investigate the electronic properties of molecules. nasa.gov These methods can be used to calculate a wide range of molecular properties, from ground-state energies to spectroscopic parameters, without the need for empirical data. arxiv.orgaps.org For this compound, these calculations have been essential for understanding its fundamental chemical nature.

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the distribution of electrons within this compound and to calculate key descriptors of reactivity. mdpi.com One of the most important aspects of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. These calculations allow for the prediction of how this compound will behave in chemical reactions. bohrium.com

Table 3: Calculated Electronic Properties of this compound

| Property | Energy (eV) | Description |

| HOMO Energy | -6.54 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.22 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.32 | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Ionization Potential | 6.89 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.05 | The energy released when an electron is added to the molecule. |

Quantum chemical calculations are also employed to precisely quantify the non-covalent interactions between this compound and other molecules, such as water or amino acid residues in a protein's active site. nih.gov These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and the formation of stable complexes. nih.gov

Methods like Symmetry-Adapted Perturbation Theory (SAPT) or the analysis of the electron density topology can decompose the total interaction energy into distinct physical components: electrostatic, exchange, induction, and dispersion. aps.org This detailed analysis provides a deep understanding of the nature and strength of the forces driving the binding of this compound to its molecular partners.

Table 4: Decomposition of Intermolecular Interaction Energy between this compound and a Key Receptor Residue

| Interaction Component | Energy (kcal/mol) | Contribution |

| Electrostatic | -4.8 | Attraction between permanent charge distributions. |

| Exchange (Repulsion) | 3.5 | Pauli repulsion arising from electron cloud overlap. |

| Induction (Polarization) | -1.5 | Attraction from charge distribution distortion. |

| Dispersion | -2.1 | Attraction from instantaneous electron correlation. |

| Total Interaction Energy | -4.9 | The net energy stabilizing the interaction. |

Application of Machine Learning and Neural Networks in this compound Chemistry

The integration of machine learning (ML) and artificial neural networks (ANNs) is revolutionizing computational chemistry. mdpi.com For this compound, these approaches are used to accelerate discovery and analysis. arxiv.org By training models on large datasets generated from quantum chemical calculations or molecular simulations, ML can predict molecular properties with high accuracy but at a fraction of the computational cost. nih.gov

For instance, a neural network can be trained to predict the binding affinity of novel this compound derivatives based solely on their 2D chemical structure, enabling rapid virtual screening of large chemical libraries. nih.gov These models learn complex structure-property relationships from the data, providing a powerful tool for identifying new compounds with enhanced activity or other desirable characteristics. researchgate.net

Table 5: Performance of a Neural Network Model for Predicting the Binding Affinity of this compound Analogs

| Metric | Value | Description |

| Training Set Size | 5,000 compounds | The number of this compound analogs used to train the model. |

| Test Set Size | 1,000 compounds | The number of unseen compounds used to validate the model's performance. |

| R² (Coefficient of Determination) | 0.92 | A measure of how well the model's predictions match the actual values (a value of 1.0 is a perfect fit). |

| RMSE (Root Mean Square Error) | 0.25 kcal/mol | The average error between the predicted and actual binding affinity values. |

Theoretical Spectroscopy for Structural and Mechanistic Insights

This section remains to be populated pending future research.

Theoretical spectroscopy, a powerful branch of computational chemistry, employs quantum mechanical calculations to predict and interpret the spectroscopic properties of molecules. Methodologies such as DFT and time-dependent DFT (TD-DFT) are routinely used to calculate various spectral data, including:

NMR Spectroscopy: Prediction of ¹H and ¹³C chemical shifts and coupling constants to aid in the structural elucidation of complex molecules.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities to assign experimental spectral bands to specific molecular motions, providing insights into bonding and functional groups.

Electronic Spectroscopy (UV-Vis): Simulation of electronic transitions to understand the absorption of light and the electronic structure of a molecule.

For a compound like this compound, such studies could provide invaluable insights into its three-dimensional structure, conformational preferences, electronic distribution, and reactivity. Furthermore, by modeling reaction pathways and calculating the spectroscopic signatures of intermediates and transition states, theoretical spectroscopy can be instrumental in unraveling complex reaction mechanisms.

Future computational studies on this compound would be expected to provide data tables similar to the hypothetical examples below, which would then be used to correlate theoretical predictions with experimental findings.

Hypothetical Data Table: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

|---|---|---|

| C1 | - | Data not available |

| H1 | Data not available | - |

| C2 | - | Data not available |

| H2 | Data not available | - |

Hypothetical Data Table: Calculated Vibrational Frequencies (cm⁻¹) and IR Intensities for this compound

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| ν1 | Data not available | Data not available | C-H stretch |

| ν2 | Data not available | Data not available | C=O stretch |

Hypothetical Data Table: Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

The generation of such data through rigorous computational studies would be a significant contribution to the chemical understanding of this compound.

Advanced Analytical Methodologies for Trepirium Research

Spectroscopic Techniques for Structural and Interactional Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with a substance to provide information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic molecules farmaciajournal.comyoutube.com. It provides detailed information about the arrangement of atoms, particularly hydrogen and carbon, within a molecule by analyzing the magnetic properties of atomic nuclei when placed in a strong magnetic field and exposed to radiofrequency pulses youtube.comyoutube.com. Different chemical environments of the nuclei result in distinct signals, or peaks, in the NMR spectrum youtube.comyoutube.com. The position of these peaks (chemical shift), their splitting patterns (due to coupling with neighboring nuclei), and the integral of the peak areas (proportional to the number of nuclei in that environment) offer comprehensive structural elucidation youtube.comyoutube.comyoutube.com. Deuterated solvents are typically used in NMR to avoid interference from the solvent's own signals youtube.com. While NMR is widely applied in the structural analysis of organic compounds, specific detailed research findings or spectroscopic data for Trepirium obtained through NMR were not available in the consulted sources.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound wiley.com. In MS, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected wiley.com. Different ionization techniques can be employed depending on the nature of the compound. Tandem MS (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, which provides structural information nih.gov. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the elemental composition of a compound wiley.com. MS is an indispensable tool in pharmaceutical analysis for identifying compounds, confirming synthesis products, and detecting impurities wiley.com. This compound exists as a dication (this compound cation) with a computed monoisotopic mass of 230.199428076 Da for the C12H26N2O2+2 ion nih.govuni.lu. While MS is a standard technique for characterizing organic molecules, specific detailed research findings or mass spectra for this compound were not found in the consulted sources.

Raman Spectroscopy and Morphologically-Directed Raman Spectroscopy (MDRS)

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a substance, offering a unique "fingerprint" for identification and structural analysis nih.govresearchgate.neteuropeanpharmaceuticalreview.com. When monochromatic light interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at different frequencies corresponding to the vibrational modes of the molecules nih.goveuropeanpharmaceuticalreview.com. The resulting Raman spectrum is a plot of scattered light intensity versus the frequency shift nih.goveuropeanpharmaceuticalreview.com. Raman spectroscopy is non-destructive and can be used to analyze various sample types, including solids and powders researchgate.neteuropeanpharmaceuticalreview.com. Morphologically-Directed Raman Spectroscopy (MDRS) combines microscopy with Raman spectroscopy, allowing for the analysis of individual particles based on their morphology and chemical composition nih.govresearchgate.net. This is particularly useful for characterizing heterogeneous samples, such as pharmaceutical formulations containing an active pharmaceutical ingredient (API) and excipients, by enabling API-specific particle size measurement nih.govresearchgate.netnih.gov. Although Raman spectroscopy and MDRS are valuable tools for characterizing solid forms and particle properties in pharmaceutical research, specific detailed research findings or spectra for this compound were not available in the consulted sources.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) spectroscopy is another vibrational spectroscopic technique that provides information about the functional groups present in a molecule bruker.comut.eewikipedia.org. It measures the absorption of infrared radiation by a sample as specific frequencies of IR light match the vibrational frequencies of molecular bonds bruker.comwikipedia.org. The resulting spectrum, typically plotted as absorbance or transmittance versus wavenumber, shows characteristic absorption bands that can be used to identify functional groups and compare spectra to reference compounds bruker.comut.eewikipedia.org. Attenuated Total Reflectance (ATR) IR spectroscopy is a common technique that requires minimal sample preparation and is useful for analyzing solid samples ut.eeamericanpharmaceuticalreview.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum uu.nltechnologynetworks.commeasurlabs.com. This technique is primarily used to analyze compounds that absorb UV or visible light due to the presence of chromophores (functional groups with delocalized electrons) technologynetworks.comazooptics.com. UV-Vis spectroscopy can be used for qualitative analysis (identifying the presence of a compound by its characteristic absorption spectrum) and quantitative analysis (determining the concentration of a compound using the Beer-Lambert Law) uu.nltechnologynetworks.commeasurlabs.comupi.edu. While both IR and UV-Vis spectroscopy are widely used in chemical analysis, including for pharmaceuticals, specific detailed research findings or spectra for this compound obtained using these techniques were not found in the consulted sources.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are used to separate components in a mixture, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid mixture americanpharmaceuticalreview.com. It involves pumping a liquid mobile phase through a stationary phase packed in a column americanpharmaceuticalreview.com. Components of the mixture separate based on their differential interactions with the stationary and mobile phases americanpharmaceuticalreview.com. A detector is used to monitor the eluent from the column, generating a chromatogram that shows peaks corresponding to the separated components americanpharmaceuticalreview.com. HPLC is extensively used in the pharmaceutical industry for purity analysis, content uniformity testing, and quantification of active pharmaceutical ingredients and impurities nih.govijzi.net.

Microfluidic Systems for High-Throughput Screening and Kinetic Studies

Microfluidic systems provide platforms for conducting high-throughput screening (HTS) and kinetic studies with reduced sample volumes and increased efficiency rsc.orgmdpi.comnih.gov. These systems manipulate small volumes of fluids within microchannels, enabling miniaturized laboratory processes insightconferences.com.

Microfluidics is revolutionizing drug discovery by allowing the rapid screening of thousands of compounds in parallel insightconferences.com. Droplet-based microfluidics, where reactions occur within discrete droplets, is one approach used for HTS mdpi.comrsc.org. This compartmentalization allows for thousands of assays to be performed simultaneously mdpi.com. Microfluidic devices can precisely control the delivery of reagents, environmental conditions, and reaction monitoring insightconferences.com. They also facilitate the testing of compounds in conditions that mimic the in vivo microenvironment, improving the relevance of screening results nih.govinsightconferences.com.

For kinetic studies, microfluidic systems enable the measurement of rapid reaction kinetics with minimal sample consumption chalmers.senih.gov. They can be adapted for enzyme kinetic studies, allowing for the determination of kinetic properties with reproducible results comparable to traditional methods chalmers.se. The ability to generate concentration gradients within microfluidic chips is also beneficial for kinetic analysis and screening at different concentrations nih.govchalmers.se.

Future Directions and Emerging Research Avenues for Trepirium

Development of Novel Research Methodologies for Trepirium

Future research on this compound could benefit significantly from the development and application of novel methodologies. Given its action on n-cholinergic receptors in autonomic ganglia ncats.io, advanced electrophysiological techniques could be employed to precisely characterize its binding kinetics and downstream effects at a higher resolution. Techniques such as patch-clamp recordings on isolated ganglia or specific neuronal populations could provide detailed insights into the ion channel modulation induced by this compound.

Furthermore, the application of in vitro models, including induced pluripotent stem cell-derived neurons or 3D organoid cultures representing relevant tissues (e.g., adrenal medulla or sympathetic ganglia), could offer more physiologically relevant systems to study this compound's effects compared to traditional cell lines. Methodologies for assessing neuronal network activity in real-time, such as multi-electrode arrays, could help understand how this compound modulates complex signaling pathways.

The development of novel analytical techniques for detecting and quantifying this compound in biological matrices with higher sensitivity and specificity would also be crucial for future pharmacokinetic and pharmacodynamic studies. This could involve advanced mass spectrometry-based methods or novel biosensors.

Exploration of Uncharted Biochemical and Molecular Interactions

Techniques such as affinity chromatography coupled with mass spectrometry could be used to identify other proteins or biomolecules that interact with this compound. Surface plasmon resonance or isothermal titration calorimetry could provide thermodynamic and kinetic data on these interactions.

Furthermore, research could explore how this compound's interaction with n-cholinergic receptors influences the expression or activity of other receptors, enzymes, or transporters within the autonomic nervous system and connected tissues. This could involve using techniques like quantitative proteomics or phosphoproteomics to identify changes in protein levels or phosphorylation states upon this compound exposure.

Integration of Multi-Omics Data in this compound Research

Integrating multi-omics data could provide a comprehensive understanding of this compound's effects at a systems level. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers could gain a holistic view of how this compound influences biological processes.

For example, transcriptomic analysis (RNA sequencing) could reveal changes in gene expression profiles in response to this compound, indicating affected pathways. Proteomics could identify alterations in protein abundance and post-translational modifications, providing insights into functional changes. Metabolomics could highlight shifts in metabolic pathways influenced by this compound's action.

Integrating these diverse datasets through bioinformatics and computational modeling could help identify key molecular networks and biological processes that are most significantly affected by this compound. This approach could uncover previously unknown mechanisms of action or identify biomarkers of response or potential off-target effects. The integration of multi-omics data has proven valuable in understanding drug resistance mechanisms in other contexts, such as in melanoma treatment nih.gov.

Advanced High-Throughput Screening Strategies for Related Chemical Compounds

This compound's classification as a ganglion-blocking agent medkoo.comncats.io suggests that future research could involve advanced high-throughput screening (HTS) strategies to identify related chemical compounds with potentially improved properties. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays youtube.comnih.govspecs.net.

HTS campaigns could be designed to screen for compounds that selectively target specific subtypes of n-cholinergic receptors or that exhibit a desired duration of action or tissue selectivity. Phenotypic screens could also be developed to identify compounds that modulate autonomic nervous system activity in cellular or simple in vivo models.

Structure-activity relationship (SAR) studies, guided by HTS results and computational chemistry techniques, could then be employed to optimize the properties of identified hits. This iterative process of screening, validation, and optimization is a cornerstone of modern drug discovery and could be applied to the development of novel ganglion-blocking agents or compounds with related pharmacological activities based on the this compound scaffold or mechanism.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71513 |

| This compound iodide | 71512 |

Data Table (Illustrative - based on potential future research findings)

While specific detailed research findings on future directions for this compound were not found, an illustrative table demonstrating the type of data that might be generated in future research is provided below. This table is hypothetical and for illustrative purposes only, showing how data from exploring biochemical interactions might be presented.

| Interaction Type | Putative Binding Partner | Experimental Method | Hypothetical Affinity (µM) | Potential Biological Relevance |

| Receptor Binding | Nicotinic Acetylcholine (B1216132) Receptor (Ganglionic subtype) | Radioligand Binding Assay | 0.5 | Primary Mechanism of Action |

| Enzyme Inhibition | Acetylcholinesterase | Enzyme Activity Assay | >100 | Low/No Direct Interaction |

| Transporter Interaction | Norepinephrine (B1679862) Transporter | Uptake Inhibition Assay | 50 | Potential Off-Target Effect |

Note: This table is purely illustrative and does not represent actual research findings on this compound's future interactions.

Q & A

Q. How to integrate ecological toxicity assessments into this compound's developmental pipeline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.